molecular formula C28H29BrOP+ B15088973 triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide

triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide

Cat. No.: B15088973
M. Wt: 492.4 g/mol
InChI Key: DWYCJWXMZGVGJV-UHFFFAOYSA-N
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Description

Triphenyl(3-phenylmethoxypropyl)phosphanium hydrobromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a 3-phenylmethoxypropyl substituent, with a bromide counterion . The 3-phenylmethoxypropyl chain introduces both aromatic (phenyl) and ether (methoxy) functionalities, distinguishing it from simpler alkyl or aryl phosphonium salts.

Properties

Molecular Formula

C28H29BrOP+

Molecular Weight

492.4 g/mol

IUPAC Name

triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide

InChI

InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;

InChI Key

DWYCJWXMZGVGJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 3-phenylmethoxypropyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding phosphine oxide, reduced phosphine, and substituted phosphonium salts .

Mechanism of Action

The mechanism by which triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide exerts its effects involves its ability to act as a catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Alkyl Chain-Substituted Triphenylphosphonium Bromides

Phosphonium salts with linear alkyl chains are widely studied for their structure-dependent physicochemical and biological activities.

Compound Name Alkyl Chain Length Molecular Weight (g/mol) Key Properties/Applications Reference
Octyl(triphenyl)phosphonium bromide C8 455.41 Antibacterial activity against Acinetobacter baumannii
Decyl(triphenyl)phosphonium bromide C10 483.46 Membrane depolarization in bacterial cells
Dodecyl(triphenyl)phosphonium bromide C12 511.52 Enhanced antichagasic activity (vs. shorter chains)

Key Differences :

  • Longer alkyl chains (e.g., C12) improve lipid solubility and mitochondrial targeting in biological systems .
  • The 3-phenylmethoxypropyl group in the target compound introduces steric hindrance and polarizability, likely altering solubility and reactivity compared to linear alkyl analogs .
Aromatic and Functionalized Triphenylphosphonium Bromides

Substituents with aromatic or functional groups significantly modulate chemical behavior:

Compound Name Substituent Structure Key Properties/Applications Reference
Benzyltriphenylphosphonium bromide Benzyl (C6H5CH2) Corrosion inhibition in acidic media
3,4,5-Trimethoxybenzyltriphenylphosphonium bromide 3,4,5-Trimethoxybenzyl Enhanced electron-withdrawing effects for catalysis
Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide 3-phenylpropargyl (C≡C-CH2Ph) Reacts with amines to form allene ylides

Key Differences :

  • The methoxy group in the target compound may enhance solubility in polar solvents compared to non-polar aryl substituents (e.g., benzyl) .
  • Propargyl derivatives (e.g., 3-phenylprop-1-ynyl) exhibit unique reactivity with nucleophiles due to alkyne functionality, whereas the methoxypropyl group may favor ether-specific interactions .
Brominated Alkyl Triphenylphosphonium Bromides

Bromine substituents can influence reactivity and intermolecular interactions:

Compound Name Bromine Position Key Properties/Applications Reference
(3-Bromopropyl)triphenylphosphonium bromide Terminal Br Intermediate in fluorescein-ester synthesis
(3-Aminopropyl)triphenylphosphonium bromide Terminal NH2 Potential for bioconjugation or coordination chemistry

Key Differences :

  • The 3-phenylmethoxypropyl group lacks the nucleophilic bromine or amine found in these analogs, limiting its utility in cross-coupling reactions but increasing stability in aqueous environments .

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